molecular formula C5H10N4OS B13233411 Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Cat. No.: B13233411
M. Wt: 174.23 g/mol
InChI Key: RDMZJFRNFQRXJN-UHFFFAOYSA-N
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Description

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives .

Scientific Research Applications

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(imino)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C5H10N4OS

Molecular Weight

174.23 g/mol

IUPAC Name

ethyl-imino-(4-methyl-1,2,4-triazol-3-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C5H10N4OS/c1-3-11(6,10)5-8-7-4-9(5)2/h4,6H,3H2,1-2H3

InChI Key

RDMZJFRNFQRXJN-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=NN=CN1C

Origin of Product

United States

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